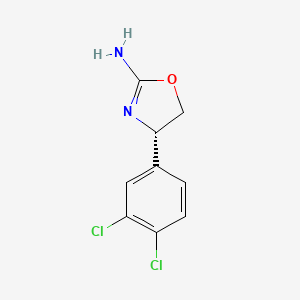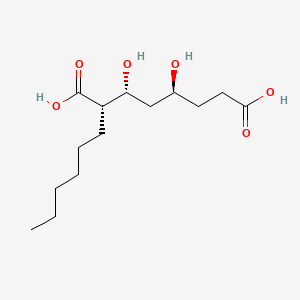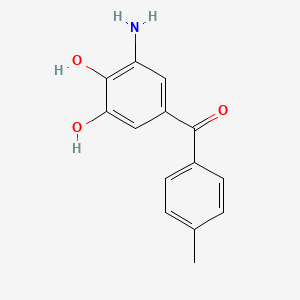
Rubradirin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubradirin is an ansamycin antibiotic that can be isolated from the bacterium Streptomyces achromogenes var. rubradiris NRRL3061. It exhibits significant activity against a wide variety of Gram-positive bacteria, particularly multiple-antibiotic-resistant strains of Staphylococcus aureus . This compound is composed of four distinct moieties: rubransarol, 3-amino-4-hydroxy-7-methoxycoumarin, 3,4-dihydroxydipicolinate, and d-rubranitrose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubradirin can be synthesized through a series of complex reactions. One method involves the preparation of the tricyclic core molecule skeleton of this compound. This method includes reduction amination and Michael addition reactions in an appropriate solvent . The process is highly selective and industrially feasible.
Industrial Production Methods: this compound is primarily obtained through fermentation. The bacterium Streptomyces achromogenes var. rubradiris is cultured under specific conditions to produce this compound. the yield from fermentation is relatively low, which limits its large-scale production .
Chemical Reactions Analysis
Types of Reactions: Rubradirin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound derivatives with altered biological activity .
Scientific Research Applications
Rubradirin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: this compound’s ability to inhibit bacterial ribosomes makes it a valuable tool for studying protein synthesis.
Medicine: this compound’s potent antibacterial activity is being explored for developing new antibiotics to combat resistant bacterial strains.
Mechanism of Action
Rubradirin exerts its effects by impairing ribosomal functions in bacteria. It selectively inhibits the initiation of protein synthesis by preventing the formation of the initiation complex. This inhibition is dependent on initiation factors . Additionally, the this compound aglycon acts as a potent inhibitor of bacterial RNA polymerase, further disrupting bacterial protein synthesis .
Comparison with Similar Compounds
Rubradirin is unique among ansamycin antibiotics due to its distinct structural moieties and multifunctional nature. Similar compounds include:
Rifamycins: These antibiotics also inhibit bacterial RNA polymerase but differ in their structural components.
Streptovaricins: Similar to this compound, these compounds inhibit bacterial ribosomes but have different chemical structures.
Tolypomycins: These antibiotics share some functional similarities with this compound but differ in their molecular targets and pathways.
This compound’s unique combination of structural moieties and multifunctional nature sets it apart from these similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
11031-38-2 |
|---|---|
Molecular Formula |
C48H46N4O20 |
Molecular Weight |
998.9 g/mol |
IUPAC Name |
[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2R,4S,5R,6R)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxypyridine-2-carboxylate |
InChI |
InChI=1S/C48H46N4O20/c1-17-11-19(3)40(39(59)42(60)48(6)16-49-30-36(56)23-12-18(2)34(54)29(33(17)53)28(23)38(58)41(30)72-48)71-46(63)32-37(57)26(69-27-15-47(5,52(64)65)43(67-8)20(4)68-27)14-24(50-32)44(61)51-31-35(55)22-10-9-21(66-7)13-25(22)70-45(31)62/h9-14,19-20,27,39-40,43,49,54-55,57,59H,15-16H2,1-8H3,(H,51,61)/b17-11-/t19-,20+,27+,39-,40+,43-,47-,48-/m0/s1 |
InChI Key |
GBZJIWQNTNUYGZ-AWTICQJKSA-N |
SMILES |
Oc1c(O[C@H]2O[C@@H](C)[C@@H](OC)[C@](C)(N(=O)=O)C2)cc(C(Nc(c(O)c3ccc(OC)cc3o4)c4=O)=O)nc1C(O[C@@H]5[C@H](O)C([C@]6(C)OC(C(c7c8cc(C)c(O)c7C(/C(C)=C/[C@@H]5C)=O)=O)=C(NC6)C8=O)=O)=O |
Isomeric SMILES |
C[C@H]1/C=C(\C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NC[C@](O4)(C(=O)[C@H]([C@@H]1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)O[C@@H]8C[C@]([C@H]([C@H](O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)/C |
Canonical SMILES |
CC1C=C(C(=O)C2=C(C(=CC3=C2C(=O)C4=C(C3=O)NCC(O4)(C(=O)C(C1OC(=O)C5=C(C(=CC(=N5)C(=O)NC6=C(C7=C(C=C(C=C7)OC)OC6=O)O)OC8CC(C(C(O8)C)OC)(C)[N+](=O)[O-])O)O)C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rubradirin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)

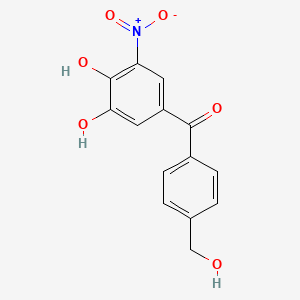
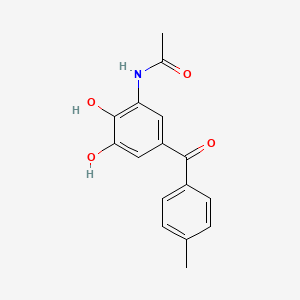
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B610519.png)
